Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Overview
Description
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- is a heterocyclic compound that belongs to the class of pyrroloindoles. This compound is characterized by a fused ring system consisting of a pyrrole ring and an indole moiety. Pyrroloindoles are known for their diverse pharmacological properties and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- can be achieved through various methods. One practical and sustainable approach involves the Cu/Fe catalyzed intramolecular C-H bond amination of α-indolylhydrazones. This method operates at 50°C in air with water as the only reaction medium, making it environmentally benign . Another method involves the formal [3 + 2] cycloaddition initiated by C-H activation, which uses [Cp*RhCl2]2 as a catalyst and electron-deficient alkenes at the C3-position of the indole moiety .
Industrial Production Methods
Industrial production methods for pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- are not well-documented in the literature. the scalable and environmentally friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal [3 + 2] cycloaddition reactions, which involve the formation of C-C and C-N bonds .
Common Reagents and Conditions
Common reagents used in the reactions of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- include isocyanates, electron-deficient alkenes, and directing groups at the N1-position of the indole moiety. Reaction conditions often involve the use of catalysts such as [Cp*RhCl2]2 and Cu/Fe co-catalyst systems .
Major Products
The major products formed from these reactions include various pyrroloindole derivatives, which are of significant interest in pharmaceutical and medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, which is involved in neurotransmission . Additionally, it can interact with other molecular targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom.
Pyrrolo[3,4-b]indoles: These compounds have a different arrangement of the fused rings and exhibit distinct chemical properties.
Pyrrolo[2,3-f]indoles: These compounds are formed through different synthetic routes and have unique biological activities.
Uniqueness
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- is unique due to its specific ring structure and the environmentally friendly synthetic methods available for its preparation
Properties
IUPAC Name |
2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-8b-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-5-6-11-9(10)12-8-4-2-1-3-7(8)10/h1-4,9,11-13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYQBCGLVDNTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1(C3=CC=CC=C3N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578646 | |
Record name | 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58635-39-5 | |
Record name | 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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